GW 441756 vs. K252a: Reduced Anti-Proliferative Potency in Ewing Sarcoma Models Permits TrkA-Specific Phenotypic Dissection
In a direct head-to-head comparison using Ewing sarcoma (ES) cell lines, the pan-Trk inhibitor K252a exhibited approximately 20-fold higher anti-proliferative potency than the TrkA-selective inhibitor GW 441756. The IC50 for GW 441756 in SK-ES-1 cells was determined to be 1.43 µM, whereas K252a achieved equivalent inhibition at 0.074 µM (74 nM) [1]. This differential potency reflects K252a's simultaneous inhibition of TrkA, TrkB, and TrkC, whereas GW 441756's more moderate anti-proliferative effect in this assay stems from its restricted targeting of TrkA alone [1].
| Evidence Dimension | Anti-proliferative IC50 in Ewing sarcoma cells |
|---|---|
| Target Compound Data | IC50 = 1.43 µM (GW 441756) in SK-ES-1 cells |
| Comparator Or Baseline | K252a (pan-Trk inhibitor): IC50 = 0.074 µM (74 nM) in SK-ES-1 cells |
| Quantified Difference | K252a is 19.3-fold more potent than GW 441756 (74 nM vs. 1430 nM) |
| Conditions | SK-ES-1 Ewing sarcoma cell line; 72-hour treatment; trypan blue counting assay; n=3 independent experiments |
Why This Matters
Researchers investigating TrkA-specific biology should select GW 441756 precisely because its lower anti-proliferative potency in this model avoids the confounding pan-Trk inhibition that exaggerates growth suppression when using K252a, enabling cleaner interpretation of TrkA-dependent effects.
- [1] Heinen TE, dos Santos RP, da Rocha AS, et al. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget. 2016;7(23):34860-34880. doi:10.18632/oncotarget.8992. View Source
